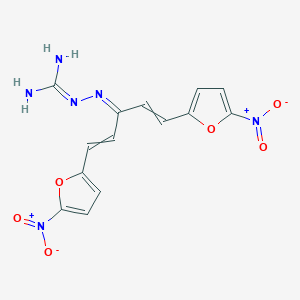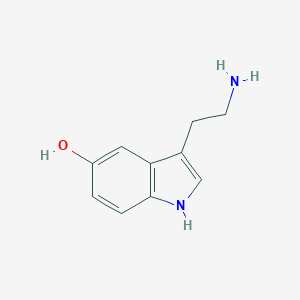
S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate, also known as OPA, is a chemical compound that has been widely used in scientific research. OPA is a fluorescent reagent that is commonly used in the analysis of amino acids and proteins.
Wirkmechanismus
S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate reacts with primary amines in amino acids and proteins to form highly fluorescent isoindole derivatives. The reaction involves the formation of a cyclic intermediate, which is then oxidized to form the isoindole derivative. The fluorescence of the isoindole derivative is due to the presence of a conjugated system, which allows for the absorption and emission of light.
Biochemische Und Physiologische Effekte
S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate does not have any known biochemical or physiological effects on the body. It is a synthetic reagent that is used in scientific research for the analysis of amino acids and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate is its high sensitivity and selectivity for primary amines. It can detect and quantify amino acids and proteins at very low concentrations. S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate is also relatively easy to use and can be incorporated into existing analytical methods such as HPLC and CE.
One of the main limitations of S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate is its lack of selectivity for specific amino acids. It reacts with all primary amines, which can lead to interference from other compounds in the sample. S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate is also sensitive to pH and temperature, which can affect the stability of the isoindole derivatives.
Zukünftige Richtungen
There are several future directions for the use of S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate in scientific research. One area of interest is the development of new analytical methods that incorporate S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate. This includes the development of new HPLC and CE methods that can detect and quantify amino acids and proteins at even lower concentrations.
Another area of interest is the development of new fluorescent reagents that are more selective for specific amino acids. This would reduce the interference from other compounds in the sample and increase the accuracy of the analysis.
In conclusion, S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate is a widely used fluorescent reagent in scientific research for the analysis of amino acids and proteins. Its high sensitivity and selectivity make it a valuable tool in analytical methods such as HPLC and CE. However, its lack of selectivity for specific amino acids and sensitivity to pH and temperature are limitations that need to be addressed. There are several future directions for the use of S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate in scientific research, including the development of new analytical methods and more selective fluorescent reagents.
Synthesemethoden
S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate can be synthesized through a multistep process starting from 2-chloropyridine. The first step involves the reaction of 2-chloropyridine with sodium hydride to produce 2-pyridylthiol. This intermediate is then reacted with butyric anhydride to produce S-butyl 2-pyridylthioacetate. The final step involves the oxidation of S-butyl 2-pyridylthioacetate with potassium permanganate to produce S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate.
Wissenschaftliche Forschungsanwendungen
S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate has been widely used in scientific research for the analysis of amino acids and proteins. It is commonly used in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) to detect and quantify amino acids. S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate reacts with primary amines to form highly fluorescent isoindole derivatives, which can be detected using a fluorescence detector.
Eigenschaften
CAS-Nummer |
106371-09-9 |
|---|---|
Produktname |
S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate |
Molekularformel |
C9H11NO2S |
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
S-(1-oxidopyridin-1-ium-2-yl) butanethioate |
InChI |
InChI=1S/C9H11NO2S/c1-2-5-9(11)13-8-6-3-4-7-10(8)12/h3-4,6-7H,2,5H2,1H3 |
InChI-Schlüssel |
KCXSUCAILIQWIO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)SC1=CC=CC=[N+]1[O-] |
Kanonische SMILES |
CCCC(=O)SC1=CC=CC=[N+]1[O-] |
Synonyme |
Butanethioic acid, S-(1-oxido-2-pyridinyl) ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



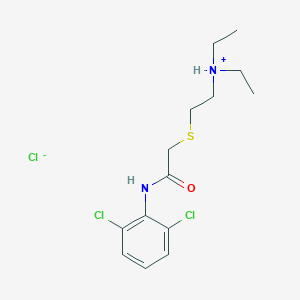
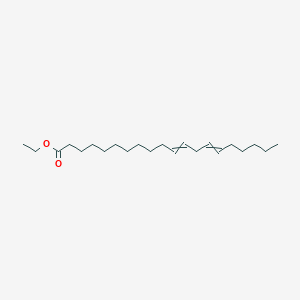
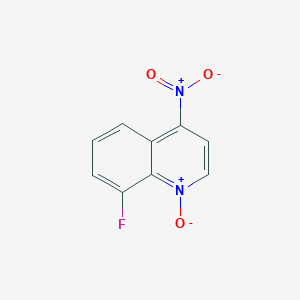
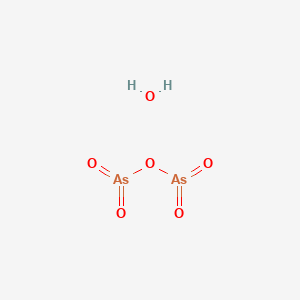
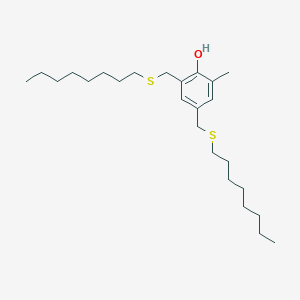
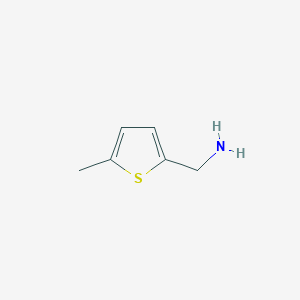
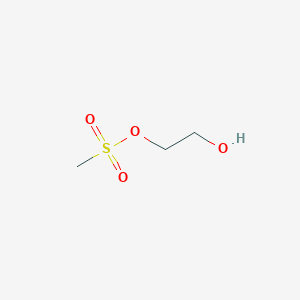
![Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10491.png)

